3-Amino-5-nitrophenol
Overview
Description
3-Amino-5-nitrophenol is a chemical compound that is part of a broader class of compounds known for their utility in the synthesis of dyes and pigments. The compound is characterized by the presence of both amino and nitro functional groups attached to a phenol ring, which significantly influences its chemical behavior and properties.
Synthesis Analysis
The synthesis of 3-Amino-5-nitrophenol derivatives can be achieved through a method that involves starting from isatins. This process includes a Bayer-Villiger oxidation followed by nitration of the intermediate 2,3-dioxo-4H-1.4-benzooxazines. Subsequent hydrolysis of the corresponding nitro compounds yields the desired 5-nitro-2-aminophenols. This method has been demonstrated to be an effective and reliable route for obtaining these compounds, which can then be used to synthesize azo dyes from 2-naphthol and 1-phenyl-3-methylpyrazolone-5 .
Molecular Structure Analysis
The molecular structure of related compounds, such as 4-(3-nitropyridin-2-ylamino)phenol and 4-(3-aminopyridin-2-ylamino)phenol, has been elucidated using single-crystal X-ray diffraction. These compounds serve as intermediates in the synthesis of potential antitumor agents like ABT-751. The crystal structures of these compounds reveal that they crystallize in different space groups of the monoclinic system, with specific lattice parameters and angles. Intermolecular hydrogen bonds, such as N–H–O and O–H–N, are observed in the crystal structures, which effectively stabilize the structures .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3-Amino-5-nitrophenol derivatives include the reaction of 4-aminophenol with 2-chloro-3-nitropyridine to yield an intermediate, which is then reduced to form the corresponding aminophenol. Notably, the reduction step can be performed using sodium sulfide in aqueous media, which offers advantages such as shorter reaction times and simplified operation compared to traditional Pd/C catalytic hydrogenation .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 3-Amino-5-nitrophenol are not detailed in the provided papers, the presence of amino and nitro groups on the phenol ring suggests that the compound would exhibit properties typical of nitroaromatic amines. These may include moderate solubility in water, the potential for hydrogen bonding, and the ability to participate in various chemical reactions, particularly those relevant to dye synthesis. The intermolecular hydrogen bonding observed in related compounds also suggests that 3-Amino-5-nitrophenol could have similar stabilizing interactions in its solid-state form .
Scientific Research Applications
Degradation and Environmental Applications
3-Amino-5-nitrophenol and related compounds are significant in environmental science, particularly in the degradation of nitrophenols. Research indicates that certain bacteria, like Ralstonia eutropha JMP134, can utilize nitrophenols as a nitrogen, carbon, and energy source. These bacteria can degrade nitrophenols through specific enzymatic processes, such as chemoselective reduction of aromatic nitro groups and Bamberger rearrangements. This degradation is vital in addressing environmental contamination by nitrophenols, which are common in industrial waste (Schenzle et al., 1999).
Catalysis and Reduction of Nitro Compounds
The reduction of nitro compounds to amines, a significant transformation in organic chemistry, has applications in synthesizing drugs, biologically active molecules, and other chemicals. Studies on graphene-based catalysts demonstrate their effectiveness in reducing nitro compounds, highlighting the potential of 3-Amino-5-nitrophenol in such processes (Nasrollahzadeh et al., 2020).
Analytical Chemistry and Detection Methods
Gold-copper alloy nanoparticles (Au-Cu NPs) have been developed as sensors for detecting nitro aromatic toxins, including 2-amino-4-nitrophenol. This advancement in electrochemical sensing platforms demonstrates the relevance of 3-Amino-5-nitrophenol in developing methods for detecting persistent toxic organic pollutants (Shah et al., 2017).
Synthesis and Chemical Reactions
The synthesis of 2-Amino-5-nitrophenol has been explored using various raw materials and processes. One method involves using o-aminophenol and urea through cyclocondensation, nitration, and alkaline hydrolysis, indicating its potential for efficient and low-cost production (Yan, 2001).
Environmental Toxicity and Removal
Studies on the toxicity and degradability of nitrophenols in anaerobic systems shed light on the environmental impact of 3-Amino-5-nitrophenol. These compounds are used in various industries and are listed as priority pollutants. Understanding their toxic effects and pathways for degradation is crucial for environmental protection and remediation efforts (Uberoi & Bhattacharya, 1997).
Safety And Hazards
3-Amino-5-nitrophenol is considered hazardous. It is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation .
Relevant Papers
Several papers have been retrieved that discuss 3-Amino-5-nitrophenol. One paper discusses the determination of aminonitrophenols in hair dyes using a carbon paste electrode and a boron-doped diamond film electrode . Another paper discusses the physiologically-based pharmacokinetic model for 2,4-dinitrophenol .
properties
IUPAC Name |
3-amino-5-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c7-4-1-5(8(10)11)3-6(9)2-4/h1-3,9H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBFQVODGUQVGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442306 | |
Record name | 3-amino-5-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-nitrophenol | |
CAS RN |
618-64-4 | |
Record name | 3-amino-5-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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